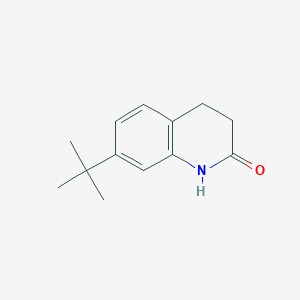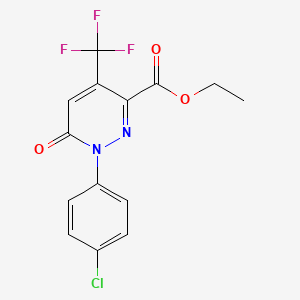![molecular formula C22H16ClNS B2664841 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 339013-14-8](/img/structure/B2664841.png)
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline, also known as CMPQ, is a heterocyclic molecule found in nature and synthesized in laboratories. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. CMPQ has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline have been studied extensively for their synthesis and structural properties. Research has shown that these compounds can be synthesized using techniques like Pd-catalyzed Suzuki–Miyaura cross-coupling reactions and analyzed using techniques such as NMR, FT-IR, and single crystal X-ray diffraction. Density functional theory (DFT) calculations have been employed to explore their optimized geometry, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Khalid et al., 2019).
Optical and Electronic Properties : Studies have focused on the structural and optical properties of quinoline derivatives, including their polycrystalline forms and nanocrystallite dispersion in amorphous matrices. The optical properties have been determined based on spectrophotometer measurements, revealing insights into absorption parameters, molar extinction coefficient, and electric dipole strength (Zeyada et al., 2016).
Biological Activity and Fluorescence : Some quinoline derivatives are noted for their biological activities such as antitumor, analgesic, antimicrobial properties, and their use in anti-stress therapy. Their potential as fluorophores and role in studying various biological systems have also been highlighted. The focus has been on synthesizing new derivatives to explore these properties further (Aleksanyan & Hambardzumyan, 2014).
Photovoltaic Applications : There is research into the use of quinoline derivatives in the fabrication of organic–inorganic photodiode devices. These studies involve the deposition of these compounds using techniques like thermal evaporation and examining their photovoltaic properties, which includes studying their electrical properties and diode parameters under various conditions (Zeyada et al., 2016).
Corrosion Inhibition : Quinoline derivatives have been evaluated as corrosion inhibitors, particularly for metals like mild steel in acidic media. Computational and electrochemical analyses have been used to determine the relationship between the molecular structure of these compounds and their inhibition efficiency, providing a theoretical basis for their practical application in corrosion prevention (Saraswat & Yadav, 2020).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-22-20(16-8-10-18(23)11-9-16)14-17-4-2-3-5-21(17)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAJEPGWQSPVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)


![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2664763.png)


![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2664770.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)

